Falecalcitriol

Vue d'ensemble

Description

Le falecalcitriol est un analogue du calcitriol, une forme de vitamine D. Il est connu pour sa puissance supérieure à la fois dans les systèmes in vivo et in vitro, et il a une durée d'action plus longue par rapport au calcitriol . Le this compound est principalement utilisé dans le traitement des affections liées au métabolisme du calcium et des os, telles que l'hyperparathyroïdie secondaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du falecalcitriol implique plusieurs étapes, y compris la réaction d'intermédiaires dans des conditions spécifiques. Une méthode implique la réaction de chlorure de nickel hexahydraté et de poudre de zinc avec un composé intermédiaire dans la pyridine, suivie d'une série de réactions impliquant la diisopropyléthylamine et le méthoxychlorométhane . Le processus comprend des étapes telles que le chauffage, le refroidissement et l'utilisation de gaz inertes pour maintenir les conditions de réaction.

Méthodes de production industrielle : La production industrielle du this compound se concentre sur l'optimisation du rendement et de la sécurité. Le processus implique l'utilisation de matières premières rentables et d'étapes de réaction simplifiées pour réduire les coûts et améliorer la sécurité . La méthode de production garantit que le produit final répond aux normes de pureté et de puissance requises.

Analyse Des Réactions Chimiques

Types de réactions : Le falecalcitriol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent le chlorure de nickel hexahydraté, la poudre de zinc, la diisopropyléthylamine et le méthoxychlorométhane . Les réactions sont généralement effectuées sous des températures contrôlées et sous une atmosphère de gaz inerte pour assurer les résultats souhaités.

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le this compound comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final. Ces intermédiaires sont essentiels à la synthèse progressive du this compound .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé pour étudier la régulation du métabolisme du calcium et du phosphate, le traitement des maladies osseuses et le développement de nouveaux agents thérapeutiques . En médecine, le this compound est utilisé pour traiter des affections telles que l'hyperparathyroïdie secondaire et l'ostéoporose . Son rôle dans la promotion de l'absorption du calcium et la prévention de l'amincissement osseux en fait un composé précieux dans la recherche clinique .

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un agoniste du récepteur de la vitamine D (VDR). Il se lie au VDR, qui interagit ensuite avec des séquences d'ADN spécifiques appelées éléments de réponse à la vitamine D (VDRE) pour réguler l'expression de divers gènes . Cette régulation affecte le métabolisme du calcium et du phosphate, conduisant à une absorption accrue du calcium et à une amélioration de la santé osseuse . Les cibles moléculaires et les voies impliquées dans l'action du this compound comprennent la suppression de la sécrétion de l'hormone parathyroïdienne (PTH) et la stimulation de la production du facteur de croissance des fibroblastes 23 (FGF23) .

Applications De Recherche Scientifique

Secondary Hyperparathyroidism

Falecalcitriol is primarily indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD). Studies have shown that this compound effectively suppresses parathyroid hormone (PTH) levels while maintaining calcium and phosphate balance . A notable study compared oral this compound with intravenous calcitriol, demonstrating that this compound was more effective in reducing serum intact PTH levels over a treatment period .

Vitamin D Receptor Mutations

Research indicates that this compound can activate mutant VDRs associated with vitamin D-dependent rickets type II more effectively than calcitriol. This property suggests that this compound may offer therapeutic benefits for patients who do not respond adequately to conventional vitamin D therapies .

Cancer Therapy

Emerging evidence suggests potential applications of this compound in oncology. Vitamin D analogs, including this compound, have been studied for their ability to inhibit cancer cell proliferation and induce differentiation in various malignancies. Preclinical studies indicate that this compound may enhance the antitumor effects when combined with other chemotherapeutic agents . The compound's ability to modulate immune responses also opens avenues for its use in cancer immunotherapy .

Case Studies and Research Findings

Several studies have documented the clinical efficacy of this compound:

- Clinical Trial on Hemodialysis Patients : A randomized crossover trial involving hemodialysis patients showed significant reductions in serum PTH levels with this compound compared to calcitriol, highlighting its effectiveness in managing secondary hyperparathyroidism .

- Transcriptional Activation Studies : In vitro studies demonstrated that this compound activates VDRs with mutations linked to rickets, suggesting its potential as a treatment option for genetically resistant cases .

- Oncology Applications : Research has indicated that this compound may enhance the effectiveness of cancer treatments by promoting differentiation and inhibiting proliferation in various cancer cell lines, although further clinical trials are necessary to confirm these findings .

Comparative Efficacy Table

| Parameter | This compound | Calcitriol |

|---|---|---|

| PTH Suppression | Significant | Moderate |

| Activation of Mutant VDRs | High | Low |

| Half-Life | Longer | Shorter |

| Clinical Use | Secondary hyperparathyroidism, potential oncology applications | General vitamin D deficiency |

Mécanisme D'action

Falecalcitriol exerts its effects by acting as an agonist of the vitamin D receptor (VDR). It binds to the VDR, which then interacts with specific DNA sequences called vitamin D response elements (VDREs) to regulate the expression of various genes . This regulation affects calcium and phosphate metabolism, leading to increased calcium absorption and improved bone health . The molecular targets and pathways involved in the action of this compound include the suppression of parathyroid hormone (PTH) secretion and the stimulation of fibroblast growth factor 23 (FGF23) production .

Comparaison Avec Des Composés Similaires

Composés similaires : Le falecalcitriol est similaire à d'autres analogues de la vitamine D, tels que le calcitriol, l'alfacalcidol, le maxacalcitol, le paricalcitol et le doxercalciférol . Ces composés partagent des similitudes structurales et sont utilisés pour traiter des affections similaires liées au métabolisme du calcium et des os.

Unicité : Ce qui distingue le this compound des autres composés similaires, c'est sa puissance supérieure et sa durée d'action plus longue . Il est conçu pour échapper au métabolisme du CYP24A1, ce qui lui permet de conserver son activité biologique pendant une période plus longue . Cela fait du this compound une option plus efficace pour traiter des affections telles que l'hyperparathyroïdie secondaire, où une action soutenue est bénéfique.

Activité Biologique

Falecalcitriol is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), specifically designed to evade metabolism by the enzyme CYP24A1. Since its introduction in 2001, it has been primarily utilized for the treatment of secondary hyperparathyroidism. The compound features a unique hexafluoroisopropanol unit in its side chain, which contributes to its distinct biological activities and metabolic profile.

This compound functions primarily through its interaction with the vitamin D receptor (VDR). This interaction facilitates the regulation of gene transcription associated with calcium and phosphate homeostasis, thereby influencing bone metabolism and parathyroid hormone (PTH) secretion. Notably, this compound's structure allows it to resist rapid degradation, leading to prolonged biological effects compared to its parent compound, calcitriol.

Key Biological Effects

- Calcium and Phosphate Regulation : Like other vitamin D analogs, this compound enhances intestinal absorption of calcium and phosphate, contributing to mineral homeostasis.

- FGF23 Production : this compound induces fibroblast growth factor 23 (FGF23) production in osteocytes, although it does so at a lower level compared to calcitriol. This induction plays a significant role in phosphate regulation and bone metabolism .

Comparative Analysis with Other Vitamin D Analogs

The following table summarizes the biological activity of this compound compared to other vitamin D analogs:

| Compound | FGF23 Induction | CYP24A1 Resistance | Calcium Absorption | Clinical Use |

|---|---|---|---|---|

| Calcitriol | High | Low | High | Osteoporosis, rickets |

| Paricalcitol | Moderate | Moderate | Moderate | Secondary hyperparathyroidism |

| This compound | Low | High | High | Secondary hyperparathyroidism |

| Eldecalcitol | Moderate | Moderate | High | Secondary hyperparathyroidism |

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy of this compound in treating secondary hyperparathyroidism. Notable findings include:

- Efficacy in Dialysis Patients : A study demonstrated that this compound effectively reduced PTH levels in patients undergoing dialysis, showcasing its potential in managing renal osteodystrophy .

- Comparison with Calcitriol : Research indicates that this compound has a more favorable safety profile than calcitriol, particularly regarding hypercalcemia incidence .

Case Studies

-

Patient Case Study on Dialysis :

- A 62-year-old male patient with end-stage renal disease was treated with this compound. After six months, there was a significant reduction in serum PTH levels from 600 pg/mL to 300 pg/mL without notable increases in serum calcium or phosphate levels.

- Long-term Efficacy Study :

Propriétés

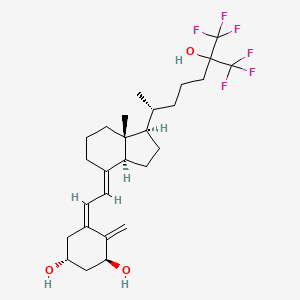

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYGGHVSFMUHLH-UUSULHAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027560 | |

| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83805-11-2 | |

| Record name | Falecalcitriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83805-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Falecalcitriol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALECALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does falecalcitriol interact with its target, the vitamin D receptor (VDR)?

A1: this compound, like other active vitamin D analogs, binds to the vitamin D receptor (VDR) in the nucleus of target cells [, , , ]. This binding activates the VDR, enabling it to interact with specific DNA sequences and regulate the expression of target genes [].

Q2: What are the downstream effects of this compound binding to the VDR?

A2: this compound binding to the VDR primarily influences calcium and phosphorus homeostasis, and bone metabolism [, , , ]. It promotes intestinal calcium absorption, enhances bone mineralization, suppresses parathyroid hormone (PTH) synthesis and secretion, and regulates cell growth and differentiation in various tissues [, , , , ].

Q3: Is the interaction of this compound with the VDR different compared to other vitamin D analogs?

A3: this compound demonstrates higher potency and longer-lasting effects compared to some other analogs, such as calcitriol [, , , , ]. This enhanced activity is likely due to differences in its metabolism, specifically its resistance to inactivation by the enzyme CYP24 and its conversion to a still-active metabolite, F6-1,23S,25(OH)3 vitamin D3 [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound (also known as 1,25(OH)2 26,27-F6 D(3)) has the molecular formula C27H40F6O3 and a molecular weight of 522.58 g/mol [, , ].

Q5: Are there any studies on the stability of this compound under various storage conditions?

A5: Limited information is available in the provided research articles regarding the stability of this compound under various storage conditions. Further research is needed to assess its stability profile.

Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A6: this compound is primarily administered orally [, , , , , ]. It is metabolized by the enzyme CYP24, but unlike calcitriol, it is converted to F6-1,23S,25(OH)3 vitamin D3, which retains biological activity [, ]. This altered metabolism contributes to its potent and prolonged effects [, ]. More research is needed to fully characterize its ADME profile.

Q7: What is the evidence for the efficacy of this compound in treating secondary hyperparathyroidism (SHPT)?

A7: Multiple clinical trials demonstrate that this compound effectively suppresses PTH levels in hemodialysis patients with SHPT [, , , , , , , , ]. These studies indicate its potential as a valuable treatment option for managing SHPT in this patient population [, , , , , , ].

Q8: Has this compound been studied for applications beyond SHPT?

A8: Yes, research suggests that this compound may also be beneficial for treating other conditions like hypoparathyroidism and plaque psoriasis [, , ]. Further research is necessary to fully understand its potential in these areas.

Q9: What are the potential side effects of this compound treatment?

A9: While generally well-tolerated, this compound, like other vitamin D analogs, can cause hypercalcemia, particularly at higher doses [, , , , ]. Careful monitoring of serum calcium levels is essential during treatment [, , ].

Q10: Are there any specific drug delivery strategies being explored for this compound?

A10: While the provided research focuses primarily on oral administration, future investigations could explore alternative drug delivery systems for this compound to improve its therapeutic index and target specific tissues.

Q11: What are some of the key research tools and resources for studying this compound?

A11: Key research tools include cell-based assays, animal models, clinical trials, and analytical techniques like HPLC [, , ]. Access to these resources is crucial for advancing our understanding of this compound's therapeutic potential and developing safe and effective treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.